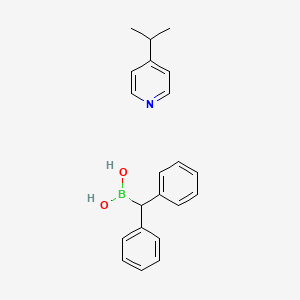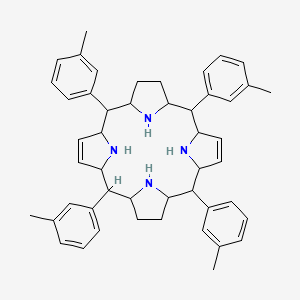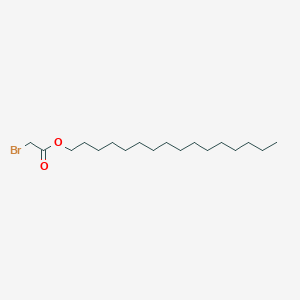
Hexadecyl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl bromoacetate, also known as bromoacetic acid hexadecyl ester, is an organic compound with the molecular formula C18H35BrO2. It is a member of the ester family, characterized by the presence of a bromoacetate group attached to a hexadecyl chain. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl bromoacetate can be synthesized through the esterification of bromoacetic acid with hexadecanol. The reaction typically involves the use of a catalyst such as p-toluene sulfonic acid in a solvent like xylene. The reaction mixture is heated to remove water through azeotropic distillation, and the product is purified by extraction with petroleum ether .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous distillation and purification steps to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Hexadecyl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles, leading to the formation of different substituted esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include hexadecyl cyanide, hexadecyl amine, and other substituted esters.
Hydrolysis: The primary products are hexadecanol and bromoacetic acid.
Scientific Research Applications
Hexadecyl bromoacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexadecyl bromoacetate involves its ability to act as an alkylating agent. The bromoacetate group can react with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This alkylation can inhibit enzyme activity, modify protein function, and disrupt cellular processes . The molecular targets include amino acids with nucleophilic side chains, such as cysteine and lysine residues .
Comparison with Similar Compounds
Hexadecyl bromoacetate can be compared with other bromoacetate esters, such as:
Ethyl bromoacetate: Used in organic synthesis and as a reagent in the Reformatsky reaction.
Methyl bromoacetate: Similar to ethyl bromoacetate but with a shorter alkyl chain, used in various chemical reactions.
Dodecyl bromoacetate: Another long-chain bromoacetate ester with applications in surfactant synthesis.
Uniqueness: this compound is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and makes it suitable for applications in surfactant and emulsifier production .
Properties
CAS No. |
5454-48-8 |
|---|---|
Molecular Formula |
C18H35BrO2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
hexadecyl 2-bromoacetate |
InChI |
InChI=1S/C18H35BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17-19/h2-17H2,1H3 |
InChI Key |
BTHNTCJTOYZMCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B13414444.png)
![(2R,4R,5S)-2-benzyl-4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B13414455.png)
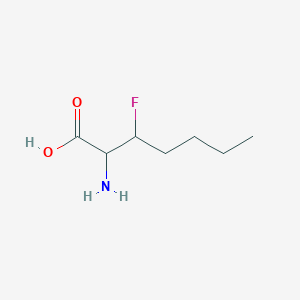
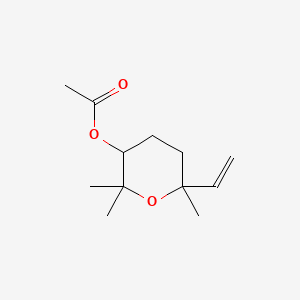
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)
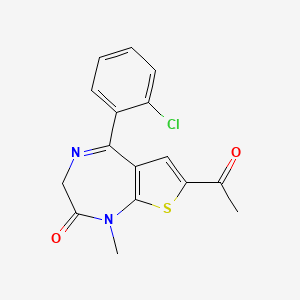
![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)
![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)

